2,3'-Difluoro-4-methoxybiphenyl 2,3'-Difluoro-4-methoxybiphenyl
Brand Name: Vulcanchem
CAS No.: 1052241-71-0
VCID: VC18247397
InChI: InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3
SMILES:
Molecular Formula: C13H10F2O
Molecular Weight: 220.21 g/mol

2,3'-Difluoro-4-methoxybiphenyl

CAS No.: 1052241-71-0

Cat. No.: VC18247397

Molecular Formula: C13H10F2O

Molecular Weight: 220.21 g/mol

* For research use only. Not for human or veterinary use.

2,3'-Difluoro-4-methoxybiphenyl - 1052241-71-0

Specification

CAS No. 1052241-71-0
Molecular Formula C13H10F2O
Molecular Weight 220.21 g/mol
IUPAC Name 2-fluoro-1-(3-fluorophenyl)-4-methoxybenzene
Standard InChI InChI=1S/C13H10F2O/c1-16-11-5-6-12(13(15)8-11)9-3-2-4-10(14)7-9/h2-8H,1H3
Standard InChI Key JUQFKGANZUOEPU-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=CC(=CC=C2)F)F

Introduction

2,3'-Difluoro-4-methoxybiphenyl is an organic compound characterized by its biphenyl structure, consisting of two phenyl rings connected by a single bond. This compound features two fluorine atoms located at the 2 and 3 positions of one phenyl ring and a methoxy group (-OCH₃) at the para position (4) of the other phenyl ring. The presence of these substituents significantly influences its chemical properties, making it a subject of interest in various fields, including organic chemistry and materials science.

Synthesis of 2,3'-Difluoro-4-methoxybiphenyl

The synthesis of 2,3'-Difluoro-4-methoxybiphenyl typically involves the Suzuki-Miyaura coupling reaction. This method is favored for its efficiency and ability to produce high yields of the desired product under mild conditions. The reaction involves the coupling of aryl halides with arylboronic acids using palladium catalysts, facilitating the formation of biphenyl derivatives like 2,3'-Difluoro-4-methoxybiphenyl.

Comparison with Similar Compounds

Several compounds share structural similarities with 2,3'-Difluoro-4-methoxybiphenyl. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2,4-Difluoro-4'-methoxybiphenylFluorine at positions 2 and 4; methoxy at paraDifferent fluorine positioning affects reactivity.
3,4-Difluoro-4'-methoxybiphenylFluorine at positions 3 and 4; methoxy at paraSimilar reactivity but different substitution patterns.
2-Fluoro-4-methoxybiphenylSingle fluorine; methoxy at paraLess steric hindrance compared to difluorinated versions.
BiphenylNo substituentsBase structure without functional modifications.

Each of these compounds exhibits unique properties due to variations in their substitution patterns, influencing their chemical behavior and potential applications.

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